molecular formula C18H19N3O3S B11366419 Butyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate

Butyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate

Cat. No.: B11366419
M. Wt: 357.4 g/mol
InChI Key: IXYRMKKRSKTSKQ-UHFFFAOYSA-N
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Description

Butyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a butyl ester group, a cyano group, and a phenyl-substituted dihydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidine Ring: The initial step involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of a catalyst such as acetic acid or hydrochloric acid. This reaction forms the dihydropyrimidine ring.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.

    Attachment of the Phenyl Group: The phenyl group is typically introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Butyl Ester: The final step involves esterification of the carboxylic acid group with butanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Sodium cyanide, potassium cyanide; polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Amino derivatives with reduced functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate involves its interaction with molecular targets such as enzymes. For example, it inhibits the activity of SecA ATPase by binding to its active site, thereby preventing the translocation of proteins across bacterial membranes . This inhibition disrupts bacterial protein secretion, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate
  • Butyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]butanoate

Uniqueness

Butyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

butyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate

InChI

InChI=1S/C18H19N3O3S/c1-3-4-10-24-17(23)12(2)25-18-20-15(13-8-6-5-7-9-13)14(11-19)16(22)21-18/h5-9,12H,3-4,10H2,1-2H3,(H,20,21,22)

InChI Key

IXYRMKKRSKTSKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)SC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2

Origin of Product

United States

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